(S)-Dabelotine
Description
Contextualization of (S)-Dabelotine as a Stereoisomer in Ligand-Target Interactions
Stereochemistry, the study of the three-dimensional arrangement of atoms within molecules, plays a crucial role in determining the biological activity of many compounds, particularly in their interactions with biological targets such as receptors and enzymes uou.ac.inresearchgate.net. Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements. Enantiomers, a type of stereoisomer, are non-superimposable mirror images of each other, often designated as (S)- and (R)-forms uou.ac.in.
The interaction between a ligand (a molecule that binds to a biological target) and its target is highly dependent on their complementary three-dimensional structures. Different stereoisomers of a ligand can interact with a target with varying affinities, efficacies, or even bind to different targets altogether uou.ac.inresearchgate.net. This stereoselectivity is a fundamental principle in pharmacology. This compound represents one specific stereoisomeric form of Dabelotine. Its study allows researchers to investigate the particular way this specific spatial arrangement influences its binding and activity compared to other possible stereoisomers, such as (R)-Dabelotine medchemexpress.com. Understanding these stereoisomer-specific interactions is vital for rational drug design and the development of more selective and effective therapeutic agents researchgate.net.
Overview of Primary Research Paradigms for this compound
Primary research involving this compound, as identified in available resources, centers on its role as an adrenergic agonist, particularly in the context of investigating neurological conditions, such as dementia medchemexpress.com. Adrenergic agonists are compounds that stimulate adrenergic receptors, which are a class of G protein-coupled receptors that are targets for the catecholamines, adrenaline (epinephrine) and noradrenaline (norepinephrine).
Research paradigms involving this compound typically involve in vitro and in vivo studies aimed at understanding its interaction with specific adrenergic receptor subtypes and the resulting biological effects. Its use in the investigation of dementia suggests research efforts are directed towards exploring its potential therapeutic utility in conditions characterized by adrenergic system dysfunction medchemexpress.com. While detailed published research findings specifically isolating and quantifying the stereoisomer-specific ligand-target interactions of this compound are not extensively detailed in readily available public domain search results, its identification as an adrenergic agonist used in dementia research highlights the primary area of investigation medchemexpress.com. Patents also mention Dabelotine in the context of biological activity data, suggesting research into its effects and potential applications googleapis.comgoogleapis.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
152985-35-8 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
(2S)-2-[(1-methyl-3,4-dihydro-2H-quinolin-8-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C15H22N2O2/c1-17-8-3-5-12-4-2-6-14(15(12)17)19-11-13-10-16-7-9-18-13/h2,4,6,13,16H,3,5,7-11H2,1H3/t13-/m0/s1 |
InChI Key |
VXQWMLATWQSCBE-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCCC2=C1C(=CC=C2)OC[C@@H]3CNCCO3 |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)OCC3CNCCO3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dabelotine, (S)-; UNII-494Y55877B; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of S Dabelotine
Strategies for Asymmetric Synthesis of (S)-Dabelotine
Asymmetric synthesis aims to preferentially produce one enantiomer of a chiral compound over the other. This is crucial when the desired biological activity resides primarily in a single stereoisomer. Several strategies are employed to achieve asymmetric induction, which is the influence of a chiral feature present in the substrate, reagent, catalyst, or environment that leads to the unequal formation of stereoisomers. wikipedia.org
Key approaches in asymmetric synthesis include:
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the achiral starting material. The auxiliary then directs the stereochemical outcome of the reaction. After the key step, the auxiliary is cleaved, leaving the product in high enantiomeric purity. wikipedia.org
Use of Chiral Reagents: Stoichiometric amounts of a chiral reagent are used to induce asymmetry during the reaction. york.ac.uk
Use of Chiral Catalysts: A catalytic amount of a chiral catalyst is used to lower the transition state energy for the formation of one enantiomer over the other, thus accelerating its formation. wikipedia.orguwindsor.ca This is often the most economically desirable method as only a small amount of the chiral material is needed. wikipedia.orgcutm.ac.in Examples include the use of chiral metal complexes with phosphine (B1218219) ligands for asymmetric hydrogenation. york.ac.ukslideshare.netslideshare.net
Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials. wikipedia.orgyork.ac.ukcutm.ac.in
The specific asymmetric synthesis of this compound is not detailed in the available information. However, given that Dabelotine is a chiral molecule, its synthesis would likely involve one or a combination of these general asymmetric methodologies to ensure the production of the desired (S)-enantiomer with high enantiomeric excess (ee). cutm.ac.inslideshare.netsciengine.com The choice of strategy would depend on the specific chemical structure of Dabelotine and the availability of suitable chiral auxiliaries, reagents, or catalysts.
Scaffold Derivatization Approaches for Novel Dabelotine Analogues
Scaffold derivatization involves modifying the core structure (scaffold) of a lead compound to create a library of analogues with potentially improved pharmacological properties. nih.govdntb.gov.ua For Dabelotine, this would entail chemical modifications to its molecular framework while retaining the essential structural features responsible for its activity. These modifications can explore variations in substituents, introduction of new functional groups, or alterations to the ring system, if applicable.
Approaches to scaffold derivatization can include:
Introduction or Modification of Substituents: Varying the nature, position, and stereochemistry of groups attached to the Dabelotine core.
Bioisosteric Replacements: Substituting functional groups with others that have similar physical or chemical properties to modulate activity, selectivity, or pharmacokinetic profiles.
Ring Expansion or Contraction: Modifying the size of any cyclic structures within the Dabelotine scaffold.
Linking to Other Moieties: Creating conjugates by linking the Dabelotine scaffold to other molecules, potentially for targeted delivery or to create bivalent ligands.
The goal of these derivatization strategies is to synthesize novel compounds that retain or enhance the desired activity of this compound while potentially improving properties such as potency, selectivity, metabolic stability, and bioavailability. nih.gov While specific examples of Dabelotine analogue synthesis are not available, these general approaches would be applicable to exploring the structure-activity relationships of the Dabelotine scaffold.
Exploration of Sustainable Synthetic Protocols for Dabelotine Analogues
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to minimize environmental impact and improve process efficiency. essentialchemicalindustry.orgsemanticscholar.orgnih.gov Exploring sustainable synthetic protocols for Dabelotine analogues would involve designing chemical processes that adhere to these principles.
Key aspects of sustainable synthesis relevant to Dabelotine analogues include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. essentialchemicalindustry.orgacs.org
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or deep eutectic solvents. essentialchemicalindustry.orgnih.govnih.govmdpi.com
Design for Energy Efficiency: Conducting reactions at milder temperatures and pressures to reduce energy consumption. essentialchemicalindustry.org Microwave irradiation and ultrasound-mediated synthesis are examples of energy-efficient techniques. nih.gov
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources where possible. essentialchemicalindustry.orgresearchgate.net
Catalysis: Employing catalytic reagents, which are superior to stoichiometric reagents as they can be used in smaller amounts and often facilitate more selective transformations. essentialchemicalindustry.orgacs.org Biocatalysis, using enzymes, is a powerful tool for highly selective and environmentally friendly transformations, often eliminating the need for protecting groups. acs.orgrsc.orgscielo.br
Reduction of Derivatives: Minimizing or avoiding the use of protecting groups or temporary modifications that require additional reagents and generate waste. essentialchemicalindustry.orgsemanticscholar.orgacs.org
Implementing these principles in the synthesis of Dabelotine analogues would lead to greener and more sustainable manufacturing processes, aligning with the growing emphasis on environmentally responsible chemical synthesis in the pharmaceutical industry. nih.govmdpi.comscielo.br
Molecular Mechanism of Action Research for S Dabelotine
Adrenergic Receptor Agonism and Subtype Selectivity Studies
Adrenergic receptors are G protein-coupled receptors that are targets of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) medchemexpress.com. They are broadly classified into alpha (α) and beta (β) receptors, with further subtypes including α1, α2, β1, β2, and β3 medchemexpress.comwikipedia.org. Agonists of these receptors stimulate a response by activating signal transduction pathways linked to G proteins wikipedia.org.
(S)-Dabelotine functions as an adrenergic agonist medchemexpress.com. Studies investigating its agonism and subtype selectivity aim to determine which specific adrenergic receptor subtypes it preferentially binds to and activates. While adrenergic agonists generally activate adenylate cyclase via Gs protein coupling in the case of β receptors, leading to increased cAMP, or affect phospholipase C via Gq coupling for α1 receptors, or inhibit adenylate cyclase via Gi coupling for α2 receptors, the specific selectivity profile of this compound is a key area of research medchemexpress.comwikipedia.org. Understanding this selectivity is crucial because different subtypes mediate diverse physiological responses ccjm.org. For instance, selective activation of β3-adrenergic receptors has been a focus for potential therapeutic agents, as activation of β1 and β2 can lead to undesirable cardiac effects nih.gov.
Investigation of Downstream Signaling Pathways Mediated by this compound
Upon binding to and activating adrenergic receptors, this compound initiates intracellular signaling cascades. These downstream pathways involve a series of molecular events that ultimately lead to a cellular response wikipedia.org. For β-adrenergic receptors, activation typically leads to the stimulation of adenylate cyclase and an increase in the second messenger cyclic adenosine (B11128) monophosphate (cAMP) medchemexpress.comwikipedia.org. cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, mediating the downstream effects medchemexpress.comwikipedia.org. Alpha-adrenergic receptors, depending on the subtype, can influence different pathways, such as those involving phospholipase C or the inhibition of adenylate cyclase wikipedia.org.
Research in this area focuses on identifying the specific signaling molecules and pathways that are modulated following this compound binding to its target receptors. This can involve studying changes in levels of second messengers like cAMP, the activation or phosphorylation status of kinases such as PKA or protein kinase C (PKC), and the subsequent effects on other cellular processes. Understanding these pathways is essential for elucidating how this compound exerts its biological effects at a molecular level.
Analysis of Molecular Interactions of this compound with Biological Macromolecules
The interaction of this compound with its target adrenergic receptors, which are biological macromolecules (specifically, proteins), is fundamental to its mechanism of action medchemexpress.comwou.edupressbooks.pub. Analyzing these interactions involves detailed studies of how the ligand this compound binds to the receptor protein at the molecular level. Biological macromolecules, including proteins, nucleic acids, and lipids, interact through various forces, including hydrogen bonding, ionic interactions, and hydrophobic interactions, which are crucial for their structure and function wou.edupressbooks.pubfrontiersin.org.
Ligand-Receptor Binding Kinetics and Thermodynamics
Ligand-receptor binding is characterized by both kinetics and thermodynamics nih.govfrontiersin.orgimrpress.comnih.gov. Thermodynamics describes the affinity of the ligand for the receptor, essentially how tightly they bind at equilibrium nih.govimrpress.comchemrxiv.org. This is often quantified by equilibrium dissociation constants (Kd). Kinetics, on the other hand, describes the rates of the binding process – the association rate (kon) and the dissociation rate (koff) nih.govfrontiersin.orgimrpress.comnih.gov. The ratio of koff to kon determines the Kd (Kd = koff / kon) imrpress.com.
Studies in this area measure these parameters to understand the dynamic nature of this compound's interaction with adrenergic receptors. While traditional drug discovery often focused primarily on binding affinity, recent research highlights the importance of binding kinetics, particularly the dissociation rate (koff), as it can influence the duration of the drug's effect and contribute to kinetic selectivity nih.govimrpress.comnih.gov.
Data on ligand-receptor binding kinetics and thermodynamics for this compound would typically involve experimental techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). These methods provide quantitative data on binding affinities, association rates, dissociation rates, and thermodynamic parameters like enthalpy and entropy changes upon binding.
Computational Modeling and Dynamics Simulations of Dabelotine-Target Complexes
Computational modeling and molecular dynamics (MD) simulations are powerful tools used to complement experimental studies and provide detailed insights into the molecular interactions between a ligand and its receptor frontiersin.orgnih.govmdpi.commit.edusrce.hr3ds.com. Molecular docking is often used to predict the likely binding pose and initial affinity of a ligand within a receptor's binding site frontiersin.orgmdpi.com. MD simulations then allow researchers to observe the dynamic behavior of the ligand-receptor complex over time, accounting for the flexibility of both molecules and the surrounding environment frontiersin.orgfrontiersin.orgmdpi.comsrce.hr3ds.com.
These simulations can reveal crucial details about the stability of the complex, the specific amino acid residues involved in interactions with this compound, the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions), and conformational changes in the receptor induced by ligand binding frontiersin.orgmdpi.com3ds.com. Computational methods can also be used to calculate binding free energies, providing a theoretical estimation of binding affinity frontiersin.orgchemrxiv.org. Enhanced sampling techniques in MD simulations are employed to study longer timescale events like ligand binding and dissociation pathways frontiersin.orgimrpress.comnih.gov.
Preclinical Pharmacological Investigations of S Dabelotine
Pharmacodynamic Efficacy Studies in Relevant Non-Human Biological Systems
Pharmacodynamic studies in preclinical settings have evaluated the efficacy of (S)-Dabelotine, particularly in the context of cognitive function. As a selective α7 nAChR agonist, this compound has been investigated for its potential therapeutic effects on cognitive deficits. Relevant non-human biological systems, primarily animal models, have been employed to assess its pharmacological activity. Studies in animal models designed to mimic aspects of cognitive impairment, such as those relevant to conditions like schizophrenia and Alzheimer's disease, have demonstrated the efficacy of this compound. These models serve as crucial tools to evaluate the compound's impact on neural circuits and behaviors associated with cognitive processes.
Pharmacokinetic Research of this compound, Including Absorption, Distribution, and Metabolism
Preclinical pharmacokinetic research aims to characterize how this compound is absorbed, distributed throughout the body, and metabolized. Information specifically detailing the comprehensive pharmacokinetic profile of this compound, including quantitative data on absorption rates, tissue distribution patterns, and specific metabolic pathways and their kinetics, is not extensively detailed within the provided search summaries. Preclinical pharmacokinetic studies are essential for understanding the compound's fate in biological systems and informing further research, but specific findings from the provided sources regarding these aspects are limited.
Dose-Response Characterization in Preclinical Research Models
Dose-response characterization is a fundamental aspect of preclinical pharmacology, establishing the relationship between the dose of a compound and the magnitude of the observed effect. Preclinical studies evaluating the efficacy of this compound in animal models of cognitive impairment have included dose-response assessments. These studies are critical for determining the range of doses over which this compound elicits a pharmacological response and for identifying potentially effective preclinical doses. While specific dose-response curves or detailed numerical data were not available in the provided summaries, the reported efficacy in animal models indicates that dose-response relationships were investigated to support these findings.
In Vitro Cellular and Biochemical Assay Development for S Dabelotine Research
Cell-Based Screening Platforms for (S)-Dabelotine Activity Profiling
Cell-based screening platforms offer a physiologically relevant environment to assess the activity of compounds like this compound. These platforms can reveal a great deal more about the targets and action mechanism of compounds compared to in vitro screening based solely on isolated enzyme or protein targets. nih.gov Two-dimensional (2D) cell culture models remain a standard for in vitro drug screening, providing valuable insights with relatively low cost and efficient workflows. nih.gov Cell-based biosensor systems, utilizing whole cells as living models, offer the advantage of responding in a manner that provides insight into the physiological effect of an analyte. nih.gov Immortalized cell lines are often used in cell-based assays, frequently engineered to overexpress targets or reporter constructs due to their ease of culture and expansion, making them suitable for high-throughput screening. nih.gov
Receptor Functional Assays
Receptor functional assays are essential for evaluating the interaction of this compound with its target receptors and the resulting biological response. These assays measure the functional outcome of ligand binding, such as the activation or inhibition of downstream signaling pathways. A variety of functional assays are available for screening agonists or antagonists of receptors, including G protein-coupled receptors (GPCRs), which are common drug targets. nih.govbioduro.com The selection of the most suitable assay depends on the specific receptor and the nature of the expected interaction (agonist, antagonist, or modulator). Functional binding assays can also be used to estimate the intrinsic efficacy of ligands at a receptor. nih.gov
Intracellular Signaling Pathway Assays
Understanding how this compound affects intracellular signaling pathways is crucial for elucidating its mechanism of action. Intracellular signaling pathways transmit signals from the cell surface to various intracellular targets, often leading to changes in gene expression or other cellular responses. nih.gov These pathways involve a complex network of interacting molecules, including enzymes and second messengers. Assays designed to monitor the activation or inhibition of key components within these cascades, such as phosphorylation events or the generation of signaling molecules, can provide valuable insights into the cellular effects of this compound. nih.govpromega.com For example, assays can detect analytes produced during enzymatic reactions involved in signaling, such as ADP, AMP, UDP, and GDP, as well as evaluate kinase and phosphatase activities. promega.com
High-Throughput Screening Methodologies in Drug Discovery for Dabelotine
High-throughput screening (HTS) is a widely used approach in drug discovery to rapidly assess large libraries of compounds for desired biological activity. bmglabtech.comnih.gov HTS leverages automation and robotics to perform millions of tests in a short timeframe, accelerating the identification of potential lead compounds. bmglabtech.comnih.gov While HTS is often applied to isolated protein targets, cellular systems are also commonly used. drugtargetreview.com The primary goal of HTS is to identify "hits" or "leads" that affect a specific biological target in the desired way. bmglabtech.com HTS campaigns for compounds like Dabelotine would involve screening large-scale compound libraries to identify molecules that exhibit activity in the cell-based or biochemical assays developed. bmglabtech.comdrugtargetreview.com This process typically involves liquid handling devices, robotics, plate readers, and specialized software for data processing. bmglabtech.com
Biochemical Characterization of this compound Interactions with Isolated Systems
Biochemical characterization of this compound involves studying its interactions with isolated biological molecules, such as enzymes or receptors, outside of a cellular context. These assays are typically conducted early in the drug discovery process to identify promising candidates before moving to cell-based assays. bioduro.com Biochemical assays measure molecular interactions, such as enzyme activity or receptor binding, providing precise and reproducible data on binding affinity, enzyme modulation, and mechanism of action. bioduro.com This can involve enzymatic assays, protein-protein interaction studies, or ligand-binding assays using isolated proteins or membrane preparations. bioduro.comnovalix.comlabome.com Such studies are critical for understanding the direct molecular targets of this compound and the nature of its interaction at a molecular level.
Advanced Imaging Techniques in Cellular this compound Research
Advanced imaging techniques play an increasingly important role in cellular research, allowing for the visualization and quantification of biological processes in living or fixed cells. uc.pt These techniques can provide detailed spatial and temporal information about the effects of compounds like this compound. High-content imaging assays, for instance, enable the measurement of multiple cellular parameters simultaneously, providing rich datasets for profiling compound activity. enqubio.complos.org Techniques such as confocal microscopy, live-cell imaging, and other advanced light microscopy methods can be used to study the localization of this compound within cells, its effects on cellular morphology, or its influence on the dynamics of intracellular events. uc.pt These methods can complement data obtained from traditional plate-based assays, offering a deeper understanding of cellular responses to this compound.
Non Human in Vivo Modeling in S Dabelotine Research
Selection and Characterization of Animal Models for (S)-Dabelotine Studies
The selection of appropriate animal models for studying compounds such as this compound is a critical step in preclinical research. Animal models are chosen to mimic specific aspects of human diseases or biological processes relevant to the compound's intended therapeutic application. The goal is to utilize models that can provide translatable results to humans gardp.org. Commonly used animal species in preclinical research include mice, rats, and rabbits, which comprise a large percentage of animals used for research purposes globally jpmh.orgnih.gov.
The characterization of these animal models involves ensuring they adequately replicate key features of the human condition being studied, including etiopathogenesis and pathobiology nih.gov. Researchers may employ various techniques, including genetic manipulation to create transgenic or knockout models, to better understand disease pathogenesis nih.govnih.gov. The proper selection often depends on the nature of the drug or medical device under investigation nih.gov. In some cases, a single animal model may not fully represent a human disease, and a combination of several models might be necessary to signify the procedure nih.gov.
Efficacy Assessment of this compound in Disease-Relevant Non-Human Models
Preclinical efficacy studies are fundamental to research pharmacology and drug development, investigating the pharmacological effects of test compounds in laboratory animal models designed to mimic human diseases scantox.com. These studies are crucial for predicting the potential success of treatment in humans scantox.com. For compounds like this compound, efficacy assessment in disease-relevant non-human models involves evaluating whether the compound produces the desired therapeutic effect within the living system.
Experimental setups and the establishment of disease models are tailored to meet specific research requirements, focusing on the collection of pharmacological data scantox.com. If a trial compound demonstrates desirable efficacy in these preclinical animal trials, further studies are typically pursued nih.gov.
Structure Activity Relationship Sar and Computational Chemistry of S Dabelotine
Systematic SAR Studies for Optimizing (S)-Dabelotine Analogues
Systematic SAR studies typically involve synthesizing and testing a series of compounds structurally related to a lead compound, such as this compound, to understand which parts of the molecule are essential for its biological activity and how modifications affect potency, selectivity, and other pharmacological properties. These studies are crucial for optimizing the structure of a compound to improve its efficacy and reduce potential side effects. For this compound, systematic SAR studies would ideally involve targeted modifications to its chemical structure and evaluation of the resulting analogues' activity at adrenergic receptors or their effects on neurogenesis, to delineate the key structural features responsible for its observed biological effects. However, specific details of such systematic studies for this compound were not found in the available search results.
Ligand-Based and Structure-Based Drug Design Approaches for this compound
Drug design approaches are broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD).
Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of existing active ligands to derive a pharmacophore model, which represents the essential steric and electronic features required for optimal interaction with the target. Techniques such as 3D quantitative structure-activity relationships (3D QSAR) and pharmacophore modeling are key tools in LBDD, helping to predict the activity of new compounds based on their structural similarity to known ligands. If applied to this compound, LBDD would involve analyzing the structural and physicochemical properties of this compound and other known adrenergic receptor agonists to identify common features that contribute to their activity, guiding the design of novel analogues.
Structure-Based Drug Design (SBDD), conversely, leverages the three-dimensional structure of the biological target, typically obtained through techniques like X-ray crystallography or NMR spectroscopy. With the target structure in hand, computational methods such as molecular docking and molecular dynamics simulations are used to predict how a ligand binds to the target site, assess the strength of the interaction, and guide the design of compounds with improved binding affinity and specificity. For this compound, if the structure of its primary target (e.g., a specific adrenergic receptor subtype) were available, SBDD could be used to understand the molecular interactions driving its binding and to design analogues predicted to interact more favorably with the target. The available information indicates Dabelotine acts on adrenergic receptors, but specific SBDD studies detailing its interaction with a defined receptor structure were not found.
LBDD and SBDD approaches can often complement each other in the drug discovery process.
Prodrug Strategies and Chemical Modification Research for S Dabelotine
Design Principles for (S)-Dabelotine Prodrugs to Enhance Biopharmaceutical Properties
While no specific prodrugs for this compound are documented in publicly accessible scientific literature, general principles of prodrug design could theoretically be applied to enhance its biopharmaceutical properties. The primary goals of creating a prodrug are to overcome challenges such as poor solubility, limited permeability across biological membranes, chemical instability, and rapid metabolism.
For a molecule like this compound, with its secondary amine and ether linkages, several functional groups could be targeted for chemical modification to create a prodrug. Strategies could include the attachment of promoieties to improve water solubility or lipid solubility, thereby enhancing its absorption characteristics.
Table 1: Theoretical Prodrug Strategies for this compound
| Biopharmaceutical Challenge | Potential Prodrug Strategy for this compound | Targeted Functional Group | Desired Outcome |
| Poor Aqueous Solubility | Attachment of hydrophilic promoieties (e.g., phosphates, amino acids, polyethylene glycol) | Morpholine nitrogen or other suitable positions | Improved dissolution and absorption |
| Low Permeability | Increasing lipophilicity through ester or carbamate linkages | Secondary amine in the morpholine ring | Enhanced passive diffusion across cell membranes |
| Metabolic Instability | Masking metabolically labile sites | Sites susceptible to enzymatic degradation | Prolonged half-life and increased bioavailability |
| Lack of Target Specificity | Conjugation to a targeting moiety (e.g., a ligand for a specific receptor) | Available functional groups | Increased drug concentration at the site of action and reduced off-target effects |
Investigating Metabolic Activation Pathways of this compound Prodrugs
The metabolic activation of a prodrug is a critical aspect of its design, ensuring that the inactive form is efficiently converted to the active parent drug at the desired site of action. This conversion is typically mediated by enzymes.
Should prodrugs of this compound be developed, their activation pathways would depend on the nature of the attached promoiety. For instance, ester-based prodrugs are often hydrolyzed by esterases, which are abundant in the blood, liver, and other tissues. Amide-based prodrugs would be activated by amidases, and phosphate esters by phosphatases. The design of the linker between the drug and the promoiety is crucial for controlling the rate and location of this activation. Research would be necessary to characterize the specific enzymes involved and the kinetics of the conversion to ensure optimal therapeutic efficacy.
Targeted Delivery Approaches via this compound Chemical Modifications
Chemical modifications of this compound could also be explored to achieve targeted delivery, thereby increasing the drug's concentration at its site of action and minimizing systemic exposure and potential side effects. Targeted delivery strategies often involve conjugating the drug to a molecule that specifically recognizes and binds to a target site, such as a receptor or transporter that is overexpressed in the target tissue.
Given its investigation for Alzheimer's disease, a key challenge would be to enhance its ability to cross the blood-brain barrier (BBB). Chemical modifications to increase lipophilicity or to utilize endogenous transport mechanisms could be potential strategies. For example, conjugation to a ligand for a BBB transporter, such as the glucose transporter (GLUT1) or the transferrin receptor, could facilitate its entry into the central nervous system.
Table 2: Potential Chemical Modifications for Targeted Delivery of this compound
| Targeting Strategy | Potential Chemical Modification | Mechanism of Action |
| Blood-Brain Barrier Penetration | Increased lipophilicity through addition of non-polar groups | Enhanced passive diffusion across the BBB |
| Conjugation to a BBB transporter ligand (e.g., glucose, amino acids) | Active transport across the BBB via receptor-mediated transcytosis | |
| Neuronal Targeting | Attachment of a neuron-specific ligand | Specific binding to neuronal receptors or transporters |
Advanced Analytical Methodologies for S Dabelotine Research
Chromatographic and Spectrometric Techniques for (S)-Dabelotine and Metabolite Quantification in Biological Research Matrices
The quantitative determination of drugs and their metabolites in biological fluids is a critical aspect of drug discovery and development. nih.gov For this compound, a compound that may exist at low concentrations in complex biological samples such as blood, plasma, urine, and tissue homogenates, highly sensitive and selective analytical methods are indispensable. nih.gov Chromatographic techniques coupled with mass spectrometry are the cornerstone for this purpose.
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful and widely adopted technique for the quantification of this compound and its metabolites. technologynetworks.com Its high sensitivity, specificity, and speed make it ideal for analyzing complex biological samples. technologynetworks.comnih.gov
The typical workflow involves sample preparation to remove interfering substances, followed by chromatographic separation and mass spectrometric detection. Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the biological matrix. mdpi.com
Chromatographic separation is most often achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity. nih.gov The selection of the column, mobile phase composition, and gradient elution program is optimized to achieve good separation of this compound and its metabolites from endogenous matrix components.
For detection, triple quadrupole (QqQ) mass spectrometers are frequently used due to their high sensitivity and specificity when operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govnih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte) to monitor, which significantly reduces background noise and enhances selectivity. nih.gov
| Parameter | Condition |
|---|---|
| Chromatography System | UHPLC System |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition this compound | Precursor Ion > Product Ion (e.g., m/z 172 > 154) |
| MRM Transition (Internal Standard) | Specific to the chosen IS (e.g., Deuterated Dabelotine) |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of drugs in biological matrices. mdpi.com For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov This involves a chemical reaction to convert the analyte into a more volatile derivative.
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection and quantification. nih.gov GC-MS offers high chromatographic resolution and is a robust and reliable technique. mdpi.comnih.gov
| Parameter | Condition |
|---|---|
| Derivatization Agent | Alkyl Chloroformates or Silylating Agents (e.g., BSTFA) |
| GC Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized gradient (e.g., 100°C held for 1 min, ramp to 300°C at 20°C/min) |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
While LC-MS and GC-MS are the primary tools for quantification, other spectroscopic techniques can be employed for specific research purposes.
Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These techniques are used for elemental analysis. labmanager.comdrawellanalytical.com In the context of this compound research, they could be used to quantify trace metal impurities in the drug substance or to investigate interactions of the compound with metallic ions in biological systems. nih.gov ICP-MS offers superior sensitivity and the ability to perform multi-element analysis compared to AAS. labmanager.comcsanalytical.com
Fluorescence Spectroscopy: This technique is known for its high sensitivity and selectivity. mdpi.commdpi.com Since this compound may not be naturally fluorescent, a derivatization step is often required to attach a fluorescent tag (fluorophore) to the molecule. researchgate.netnih.gov The intensity of the emitted light is then proportional to the concentration of the analyte. researchgate.net This method can be particularly useful for high-sensitivity applications. nih.gov
Application of Untargeted Metabolomics in this compound Research
Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to provide a comprehensive snapshot of the metabolome. nih.gov This approach, typically utilizing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS), can be invaluable in this compound research. princeton.edunih.gov
By comparing the metabolic profiles of treated versus untreated groups (e.g., cells, animals, or human subjects), untargeted metabolomics can help to:
Identify novel metabolites of this compound. princeton.edu
Elucidate the metabolic pathways affected by the drug. nih.gov
Discover potential biomarkers of drug efficacy or response.
Gain insights into the mechanism of action of this compound. princeton.edu
The vast amount of data generated in untargeted metabolomics studies requires sophisticated data analysis tools and bioinformatics platforms to identify and interpret the significant metabolic changes. princeton.edu
Method Development and Validation for this compound Analysis in Research Samples
The development and validation of bioanalytical methods are crucial for ensuring the reliability and reproducibility of the data generated in this compound research. nih.govnih.gov Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation. fda.govmdpi.com
The validation process involves a series of experiments to demonstrate that the analytical method is suitable for its intended purpose. fda.gov Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com
Linearity and Range: The concentration range over which the method is accurate and precise. nih.gov
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). mdpi.com
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of matrix components on the ionization of the analyte. mdpi.com
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. sci-hub.se
| Validation Parameter | Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (Coefficient of Variation, CV%) | ≤ 15% (≤ 20% at the LLOQ) |
| Stability (e.g., Freeze-Thaw, Short-Term, Long-Term) | Concentration of stability samples should be within ±15% of the nominal concentration |
A thoroughly validated analytical method ensures that the data generated during this compound research are accurate, reliable, and can be confidently used for decision-making in the drug development process. youtube.com
Emerging Paradigms and Future Directions in S Dabelotine Research
Integration of Artificial Intelligence and Machine Learning in (S)-Dabelotine Drug Discovery The application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery and development process across the pharmaceutical industrymdpi.comroche.comnih.govamazon.commednexus.org. These computational approaches offer the potential to significantly reduce the time and cost associated with identifying and developing new therapeutic agentsmdpi.comnih.govmednexus.org. AI and ML algorithms can analyze vast datasets, including chemical structures, biological activities, and preclinical data, to identify potential hit and lead compounds, predict their properties, and optimize their structuresnih.govamazon.com.
Novel Research Technologies and Platforms Applicable to this compound Advancements in research technologies and platforms are continuously providing new tools for the comprehensive study of chemical compounds. High-throughput screening (HTS) technologies, for instance, enable the rapid assessment of large libraries of compounds against specific biological targetsmednexus.org. While not specifically mentioned for this compound, such platforms could be utilized to screen the compound against a wide range of receptors, enzymes, or cellular pathways to identify previously unknown activities.
Other applicable novel technologies include advanced imaging techniques, omics technologies (like genomics, proteomics, and metabolomics), and sophisticated in vitro and in vivo model systems. These technologies can provide deeper insights into the cellular and molecular effects of compounds. For a compound like this compound, these platforms could help elucidate its precise binding sites, its impact on cellular processes, and its metabolic fate. For example, multiscale entropy analysis has been explored in the context of understanding the effects of compounds on biological systems, such as in the study of acetylcholinesterase inhibitors researchgate.net. Applying such analytical techniques could potentially reveal complex interactions and effects of this compound that are not discernible through traditional methods. The development of more complex and predictive in vitro models, such as organ-on-a-chip systems, could also offer more relevant platforms for studying the compound's efficacy and potential mechanisms before extensive in vivo testing.
Unexplored Therapeutic Applications and Mechanistic Pathways for this compound Exploring unexplored therapeutic applications and mechanistic pathways is a crucial aspect of drug research. This involves investigating whether a compound might be effective in treating conditions other than those initially considered, or understanding the detailed molecular mechanisms through which it exerts its effects. Patents related to similar compounds or mechanisms suggest potential relevance in the context of neurological conditions and the modulation of neurogenesisgoogleapis.comgoogle.comgoogleapis.com. Neurogenesis, the process of generating new neurons, is a vital process throughout life and is implicated in various central nervous system conditionsgoogleapis.comgoogle.com.
Research into this compound could potentially explore its effects on neurogenesis or other neurological pathways. Conditions associated with nerve axon dysfunction or cognitive decline have been areas of investigation where modulating neuronal processes is of interest google.comgoogle.com. Mood disorders are also another area where modulation of neurogenesis or neurotransmitter systems could be relevant googleapis.com. Future research could focus on conducting targeted biological assays and preclinical studies to investigate if this compound exhibits activity in models of these or other neurological or psychiatric disorders. Furthermore, detailed mechanistic studies, potentially utilizing the novel technologies mentioned in section 10.2, could aim to fully delineate the molecular targets and downstream signaling pathways influenced by this compound. This could involve studying its interaction with specific receptors, enzymes, or transporters, and understanding the cascade of events that follow.
Q & A
Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) structure clinical trial proposals for this compound?
- Methodological Answer :
- Population : Adults with refractory neuropathic pain (NCT-registered cohort).
- Intervention : Oral this compound (10 mg BID) vs. placebo.
- Comparison : Active comparator (e.g., pregabalin) with blinded randomization.
- Outcome : Change in pain severity (VAS scale) at 12 weeks, adjusted for CYP2D6 metabolizer status .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
